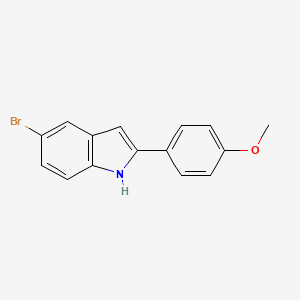
5-Bromo-2-(4-methoxyphenyl)-1H-indole
Übersicht
Beschreibung
“5-Bromo-2-(4-methoxyphenyl)-1H-indole” is a chemical compound. It has been mentioned in the context of crystal structure studies . The compound has a molecular formula of C17H15BrN2O2 .
Synthesis Analysis
The synthesis of a related compound, 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, has been described in a study . The process involved heating a mixture of 1-[5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl]ethanone, hydroxylamine hydrochloride, and pyridine in ethanol at 80°C for 5 hours .Molecular Structure Analysis
The crystal structure of a related compound, 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone oxime, has been reported . The compound crystallizes in the monoclinic space group P21/c with unit cell parameters a = 14.4197(9) Å, b = 7.5423(5) Å, c = 14.9602(9) Å, and β = 114.665(2)° .Chemical Reactions Analysis
While specific chemical reactions involving “5-Bromo-2-(4-methoxyphenyl)-1H-indole” are not mentioned in the search results, the compound could potentially participate in various organic reactions, such as Suzuki cross-coupling reactions .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Treatment
5-Bromo-2-(4-methoxyphenyl)-1H-indole derivatives have been explored for their potential in treating cognitive disorders like Alzheimer's disease. For instance, a derivative, SUVN-502, has shown high affinity and selectivity for the serotonin 6 (5-HT6) receptor, a promising target for Alzheimer's treatment. The compound demonstrates robust preclinical efficacy, especially in combination with other Alzheimer's drugs, suggesting a potential role in enhancing cognitive functions (Nirogi et al., 2017).
Anticancer Activity
Indole derivatives, including those with a 5-bromo-2-(4-methoxyphenyl) structure, have been investigated for their anticancer properties. A study synthesized a series of these compounds and tested their cytotoxicity against various human cancer cell lines. Some derivatives showed significant cytotoxicity, suggesting a potential application in cancer therapy (Kumar et al., 2010).
Chemical Reactions and Transformations
These compounds have been used in studying various chemical reactions and transformations. For example, a study focused on the reaction of brominated benzolactone/lactam with certain reagents, providing insights into reaction mechanisms involving brominated indoles (Kammel et al., 2015).
Antibacterial Activity
5-Bromo-2-(4-methoxyphenyl)-1H-indole derivatives have shown potential in antibacterial applications. A study on brominated tryptophan alkaloids derived from marine sponges found that these compounds inhibit the growth of bacteria like Staphylococcus epidermidis (Segraves & Crews, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIPPVLCMMJSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60653177 | |
| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
851530-48-8 | |
| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




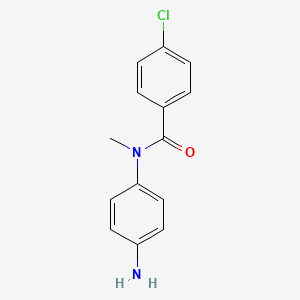
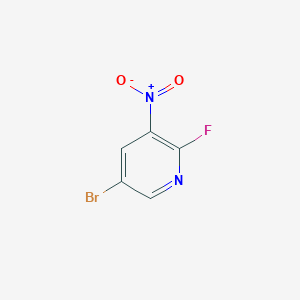
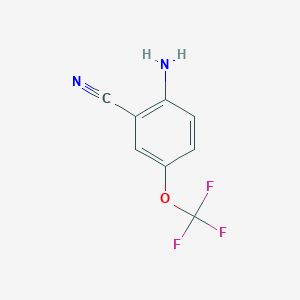
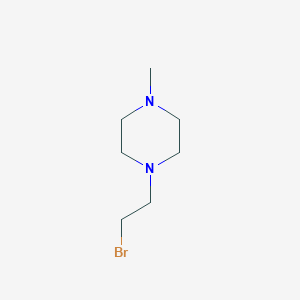
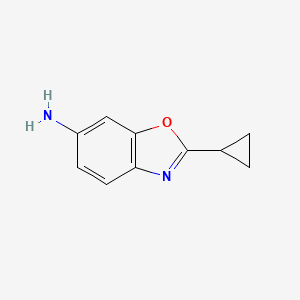
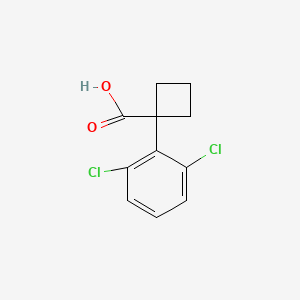
![3,5-Dimethyl-4-[2-oxo-2-(piperidin-1-yl)ethoxy]benzoic acid](/img/structure/B1519036.png)
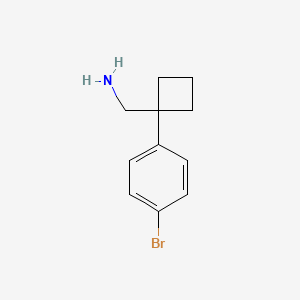
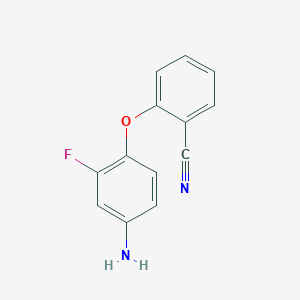
![[2-(Tert-butoxy)phenyl]methanamine](/img/structure/B1519040.png)


![[4-(4-Bromophenoxy)phenyl]methanol](/img/structure/B1519046.png)